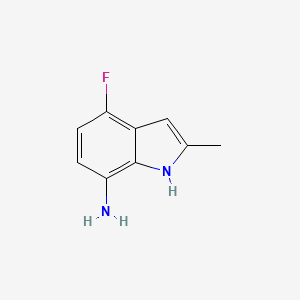

4-Fluoro-2-methyl-1H-indol-7-ylamine

説明

4-Fluoro-2-methyl-1H-indol-7-ylamine is a fluorinated indole derivative characterized by a fluorine atom at position 4, a methyl group at position 2, and an amine group at position 7 of the indole ring. Indole derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including interactions with serotonin receptors and enzyme inhibition. The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group introduces steric effects that may influence molecular conformation.

特性

分子式 |

C9H9FN2 |

|---|---|

分子量 |

164.18 g/mol |

IUPAC名 |

4-fluoro-2-methyl-1H-indol-7-amine |

InChI |

InChI=1S/C9H9FN2/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-4,12H,11H2,1H3 |

InChIキー |

IMATZPJRBFDRSR-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=CC(=C2N1)N)F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Fluoro-2-methyl-1H-indol-7-ylamine with a structurally related indole derivative, 7-(4-Fluorophenyl)-9-hydroxy-5-isopropyl-5H-indeno[1,2-b]indol-10-one (6d) , highlighting key differences in substituents and properties:

Key Observations:

Substituent Effects :

- The amine group in this compound contrasts with the ketone and hydroxyl groups in compound 6d. This difference suggests divergent solubility and reactivity; the amine may enhance water solubility and hydrogen-bonding capacity, while the ketone in 6d could increase electrophilicity.

- The fluorine position varies: in the target compound, fluorine is directly on the indole ring (C4), whereas in 6d, it is part of a fluorophenyl substituent. This distinction impacts electronic effects, with para-fluorophenyl groups often enhancing π-π stacking in receptor binding .

This could influence binding affinity in biological targets.

Spectroscopic Signatures :

- Compound 6d exhibits distinct IR peaks for -OH (3391 cm⁻¹) and C=O (1659 cm⁻¹) , which would be absent in the target compound. Instead, the amine group in the target may show N-H stretching (~3300–3500 cm⁻¹) in IR spectra.

Research Findings and Trends

- Fluorination: Fluorine at C4 in the target compound likely increases metabolic stability and membrane permeability compared to non-fluorinated indoles. In 6d, the fluorophenyl group may enhance binding to hydrophobic pockets in proteins .

- Methyl vs.

- Amine Functionality : The -NH₂ group in the target compound could serve as a pharmacophore in kinase or receptor inhibition, whereas 6d’s -OH and C=O groups might participate in catalytic site interactions (e.g., with proteases or oxidoreductases).

準備方法

3 Data Table: Summary of Preparation Methods

Q & A

Q. Why do studies report varying cytotoxicity profiles for this compound across cancer cell lines?

- Answer : Cell line-specific differences in transporter expression (e.g., ABCB1 efflux pumps) and metabolic enzymes (e.g., CYP3A4) alter compound bioavailability. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。